molecular formula C8H9BrFN B6619327 2-bromo-6-(2-fluoropropan-2-yl)pyridine CAS No. 1189746-38-0

2-bromo-6-(2-fluoropropan-2-yl)pyridine

Cat. No.: B6619327
CAS No.: 1189746-38-0
M. Wt: 218.07 g/mol
InChI Key: LICLCJOOPLSQCK-UHFFFAOYSA-N
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Description

2-bromo-6-(2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol . It is a pyridine derivative, characterized by the presence of bromine and fluorine atoms attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(2-fluoropropan-2-yl)pyridine typically involves the bromination of 6-(2-fluoropropan-2-yl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar bromination reactions, optimized for higher yields and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action for 2-bromo-6-(2-fluoropropan-2-yl)pyridine involves its interaction with molecular targets, such as enzymes or receptors, depending on the specific application. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Properties

IUPAC Name

2-bromo-6-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICLCJOOPLSQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add (bis(2-methoxyethyl)amino)sulfur trifluoride (2.05; mL, 11.11; mmol) dropwise to a cooled solution of 2-(6-bromo-pyridin-2-yl)-propan-2-ol (2; g, 9.26 mmol) in dichloromethane (46.3; mL) at −78° C. Upon addition, warm to room temperature and stir overnight. Add a saturated aqueous solution of sodium bicarbonate and stir until gas evolution stops. Filter through a 50; mL hydrophobic IST Phase Separator Frit®, concentrate and purify by silica gel chromatography, gradient eluting from 3:97; to 5:95; and then to 10:90; using dichloromethane:iso-hexane to give the title compound as a colorless liquid (5.13; g, 71%). 1H NMR (CDCl3) δ 1.66; (s, 3H), 1.73; (s, 3H), 7.37; (dd, 2H), 7.53; (m, 2H). 19F NMR (CDCl3) δ-143.37; (s, 1F).
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